T-1095

Beschreibung

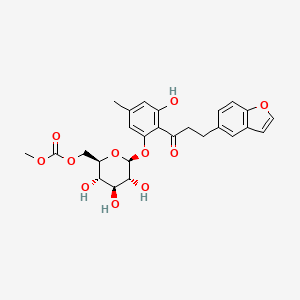

inhibits sodium-glucose cotransporters; structure in first source

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNCIERBDJYIQT-PRDVQWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209746-59-8 | |

| Record name | T-1095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-1095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

T-1095: A Comprehensive Technical Guide to its Mechanism of Action in Renal Glucose Reabsorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1095 is a pioneering, orally active inhibitor of the sodium-glucose cotransporters (SGLTs), representing a significant advancement in the exploration of renal glucose transport modulation for the management of hyperglycemia. A derivative of the natural SGLT inhibitor phlorizin, this compound overcomes the limitations of its predecessor, notably by being orally bioavailable.[1] In vivo, this compound is metabolized to its active form, T-1095A, which competitively inhibits both SGLT1 and SGLT2.[2] This inhibition effectively reduces the reabsorption of glucose from the glomerular filtrate in the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][3] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its effects on renal glucose reabsorption, and presenting key quantitative data and experimental methodologies.

Mechanism of Action: Inhibition of Renal SGLTs

The primary mechanism of action of this compound lies in the inhibition of sodium-glucose cotransporters located in the proximal tubules of the kidneys.[1] Glucose in the blood is freely filtered by the glomerulus and subsequently reabsorbed back into circulation. This reabsorption is primarily mediated by two key transporters: SGLT2, located in the S1 and S2 segments of the proximal tubule, and SGLT1, found in the S3 segment. SGLT2 is a low-affinity, high-capacity transporter responsible for the majority of glucose reabsorption, while SGLT1 is a high-affinity, low-capacity transporter that reabsorbs the remaining filtered glucose.

This compound, through its active metabolite T-1095A, competitively inhibits both of these transporters.[2] By blocking SGLT1 and SGLT2, T-1095A effectively reduces the transport maximum for glucose in the kidneys, leading to dose-dependent glucosuria.[4][5] This action is independent of insulin secretion, providing a novel therapeutic avenue for managing hyperglycemia.[4]

Below is a diagram illustrating the signaling pathway of renal glucose reabsorption and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound and its effects on various physiological parameters have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | Species | IC50 (µM) | Reference |

| This compound | SGLT1 | Human | 22.8 | [2] |

| This compound | SGLT2 | Human | 2.3 | [2] |

Table 2: Effects of Single Oral Administration of this compound in db/db Mice

| Dose (mg/kg) | Maximum Blood Glucose Reduction (%) | Urinary Glucose Excretion (mg/5h) | Reference |

| 10 | Not significant | Dose-dependent increase | [6] |

| 30 | Significant | Dose-dependent increase | [6] |

| 100 | Sustained decrease for 5h | Dose-dependent increase | [6] |

Table 3: Effects of Chronic Administration of this compound in STZ-Induced Diabetic Rats (4 weeks)

| Treatment | Blood Glucose (mg/dL) | HbA1c (%) | Reference |

| Control (STZ) | Elevated | Elevated | [3][7] |

| 0.03% this compound in diet | Improved | Dose-dependently decreased | [3][7] |

| 0.1% this compound in diet | Improved | Dose-dependently decreased | [3][7] |

Table 4: Pharmacokinetic Parameters of T-1095A in Dogs after Oral Administration of this compound

| This compound Dose (mg/kg) | Plasma T-1095A Concentration (ng/mL) during OGTT | Reduction in Estimated TmG (%) | Reference |

| 3 | 33.3 - 69.1 | ~50 | [5] |

| 10 | 60.2 - 483.1 | 53.3 - 88.8 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro SGLT Inhibition Assay

This assay determines the inhibitory potency of this compound on SGLT1 and SGLT2. A common method involves the use of a fluorescent glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), in a cell line endogenously expressing the transporters, like the human kidney cell line HK-2.[8][9]

Protocol Outline:

-

Cell Culture: HK-2 cells are cultured to confluence in appropriate media.

-

Assay Preparation: Cells are washed with a sodium-containing buffer (for total uptake) or a sodium-free buffer (for non-SGLT mediated uptake).

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Glucose Uptake: 2-NBDG is added to initiate the uptake reaction.

-

Termination and Lysis: The uptake is stopped by washing with ice-cold buffer, and the cells are lysed.

-

Detection: The fluorescence of the cell lysate is measured to quantify the amount of 2-NBDG taken up by the cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Renal Brush Border Membrane Vesicle (BBMV) Glucose Transport Assay

This ex vivo assay directly measures glucose transport in vesicles prepared from the apical membrane of renal proximal tubule cells.

Protocol for BBMV Preparation:

-

Tissue Harvest: Kidneys are excised from the animal model (e.g., rats).

-

Cortex Dissection: The renal cortex is dissected and homogenized in a buffer containing mannitol and EGTA.

-

Magnesium Precipitation: Divalent magnesium chloride is added to selectively precipitate non-brush border membranes.

-

Differential Centrifugation: A series of centrifugation steps are performed to isolate the supernatant containing the brush border membranes.

-

Vesicle Formation: The final pellet, rich in brush border membranes, is resuspended to form vesicles.

Protocol for Glucose Transport Assay:

-

Vesicle Loading: The BBMVs are pre-loaded with a specific buffer.

-

Uptake Initiation: The transport reaction is initiated by mixing the vesicles with a buffer containing radiolabeled D-glucose (e.g., ¹⁴C-D-glucose) and either sodium (to measure SGLT-mediated transport) or another cation like potassium (as a control). The effect of this compound is assessed by including it in the incubation medium.

-

Uptake Termination: After a defined time, the transport is stopped by adding an ice-cold stop solution.

-

Filtration: The mixture is rapidly filtered to separate the vesicles from the external medium.

-

Quantification: The radioactivity retained on the filter is measured to determine the amount of glucose transported into the vesicles.

In Vivo Animal Models and Oral Glucose Tolerance Test (OGTT)

To assess the antihyperglycemic effects of this compound in a physiological context, diabetic animal models are widely used. The streptozotocin (STZ)-induced diabetic rat is a common model for Type 1 diabetes.

Protocol for STZ-Induced Diabetes:

-

Induction: Rats are administered a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in a citrate buffer.[10]

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[10]

Protocol for Oral Glucose Tolerance Test (OGTT):

-

Fasting: Diabetic rats are fasted overnight (e.g., 12-16 hours).[1]

-

Drug Administration: this compound or vehicle is administered orally at a specific time before the glucose challenge.

-

Baseline Blood Sample: A blood sample is taken to measure the baseline glucose level.

-

Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose concentrations.[1]

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Metabolism and Pharmacokinetics

This compound is a prodrug that is absorbed after oral administration and then metabolized to its active form, T-1095A.[2] This metabolic conversion is crucial for its therapeutic effect, as T-1095A is a more potent SGLT inhibitor than the parent compound.[4] Pharmacokinetic studies in dogs have shown that oral administration of this compound leads to detectable plasma concentrations of T-1095A, which correlate with a reduction in the renal threshold for glucose excretion.[5]

Conclusion

This compound stands as a significant early development in the class of SGLT inhibitors. Its mechanism of action, centered on the inhibition of renal glucose reabsorption via SGLT1 and SGLT2, has been robustly demonstrated through a combination of in vitro, ex vivo, and in vivo studies. The quantitative data on its inhibitory potency and its efficacy in animal models of diabetes underscore its potential as a therapeutic agent for hyperglycemia. The experimental protocols detailed herein provide a framework for the continued investigation and development of SGLT inhibitors as a cornerstone of diabetes management.

References

- 1. e-jarb.org [e-jarb.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Sugar transport by brush border membrane vesicles isolated from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Long-term treatment with the Na+-glucose cotransporter inhibitor this compound causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the SGLT1 and SGLT2 Inhibitory Profile of T-1095

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-1095 is a pioneering compound in the field of sodium-glucose cotransporter (SGLT) inhibition. As a prodrug, it undergoes metabolic conversion to its active form, T-1095A, which exhibits inhibitory activity against both SGLT1 and SGLT2. This technical guide provides a comprehensive overview of the inhibitory profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. The information compiled herein is intended to serve as a critical resource for researchers and professionals engaged in the development of novel antidiabetic therapeutics.

Quantitative Inhibitory Profile

The inhibitory potency of this compound's active metabolite, T-1095A, against human SGLT1 and SGLT2 has been determined through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its greater selectivity for SGLT2.

| Target | IC50 (µM) |

| Human SGLT1 | 22.8[1] |

| Human SGLT2 | 2.3[1] |

Mechanism of Action

This compound is an orally administered prodrug.[2][3] Following absorption, it is metabolized into its active form, T-1095A.[2][3] T-1095A exerts its therapeutic effect by inhibiting SGLT1 and SGLT2, which are primarily located in the intestines and the proximal tubules of the kidneys, respectively. The inhibition of these transporters reduces the reabsorption of glucose from the gut and the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][4]

Experimental Protocols

In Vitro SGLT Inhibition Assay

The inhibitory activity of T-1095A on human SGLT1 and SGLT2 is determined using a cell-based glucose uptake assay.

Cell Line and Culture:

-

Human Embryonic Kidney (HEK293) cells are stably transfected to express either human SGLT1 or human SGLT2.[5][6][7]

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Glucose Uptake Assay Protocol:

-

Seed the transfected HEK293 cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with a pre-warmed Krebs-Ringers-Henseleit (KRH) buffer.

-

Prepare serial dilutions of T-1095A (the active metabolite) in KRH buffer.

-

Pre-incubate the cells with the different concentrations of T-1095A or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Initiate glucose uptake by adding a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to a final concentration of 100-200 µM. Alternatively, a radiolabeled glucose analog like [14C]-α-methyl-D-glucopyranoside ([14C]-AMG) can be used.[7]

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Measure the fluorescence (Ex/Em ~485/535 nm for 2-NBDG) or radioactivity of the cell lysates.

-

Calculate the percentage of inhibition for each concentration of T-1095A relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment of Glucosuria

The in vivo efficacy of this compound is evaluated by measuring its effect on urinary glucose excretion in diabetic animal models.

Animal Models:

-

Streptozotocin (STZ)-induced diabetic rats are commonly used. Diabetes is induced by a single intraperitoneal injection of STZ.[4][8]

-

Genetically diabetic models such as db/db mice can also be utilized.[9]

Experimental Protocol:

-

House the diabetic animals in metabolic cages to allow for the collection of urine.

-

Administer this compound orally at various doses (e.g., 3-30 mg/kg).[1] this compound can be suspended in a vehicle such as a 0.5% carboxymethyl cellulose solution.

-

Collect urine over a specified period (e.g., 24 hours).

-

Measure the total volume of urine excreted.

-

Determine the glucose concentration in the collected urine using a glucose oxidase method or other standard biochemical assays.

-

Calculate the total amount of glucose excreted in the urine over the collection period.

-

Compare the urinary glucose excretion in this compound-treated animals to that of vehicle-treated control animals.

Concluding Remarks

This compound stands as a significant early-generation SGLT inhibitor, demonstrating a clear, albeit moderately selective, inhibitory profile against SGLT2 over SGLT1. The methodologies outlined in this guide provide a foundational framework for the in vitro and in vivo characterization of SGLT inhibitors. While more selective SGLT2 inhibitors have since been developed and have reached clinical practice, the study of this compound continues to offer valuable insights into the broader physiological effects of dual SGLT1/SGLT2 inhibition. This technical guide serves as a valuable resource for researchers aiming to build upon this foundational knowledge in the ongoing quest for improved therapies for diabetes and related metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | transporter | SGLT | TargetMol [targetmol.com]

- 3. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

T-1095: A Phlorizin-Derived SGLT Inhibitor for Diabetes Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-1095, a synthetic derivative of the natural product phlorizin, represents a significant step in the development of orally active sodium-glucose cotransporter (SGLT) inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its pharmacological profile. This compound is a prodrug that is metabolized in vivo to its active form, T-1095A, which exhibits potent inhibitory activity against both SGLT1 and SGLT2. By blocking these transporters in the renal proximal tubules, T-1095A prevents the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This document summarizes key quantitative data from preclinical studies in established animal models of diabetes, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Phlorizin, a dihydrochalcone found in the bark of apple trees, was the first identified SGLT inhibitor.[1] Despite its potent glucosuric effects, its clinical utility was hampered by poor oral bioavailability and lack of selectivity, leading to gastrointestinal side effects.[1][2] This led to the development of synthetic phlorizin analogs with improved pharmacokinetic properties. This compound emerged from these efforts as an orally active prodrug.[3][4] Following oral administration, this compound is absorbed and metabolized to its active form, T-1095A.[3][5] This guide delves into the technical details of this compound, providing a valuable resource for researchers in the field of diabetes and metabolic diseases.

Mechanism of Action

This compound exerts its antihyperglycemic effect through the inhibition of sodium-glucose cotransporters (SGLTs) in the kidneys. The primary mechanism involves the following steps:

-

Oral Administration and Absorption: this compound is administered orally.[3]

-

Metabolic Activation: In the body, this compound is converted to its active metabolite, T-1095A.[3][5]

-

SGLT Inhibition: T-1095A acts as a potent inhibitor of both SGLT1 and SGLT2.[6] SGLT2 is responsible for the majority of glucose reabsorption in the early proximal tubule of the kidney, while SGLT1 reabsorbs the remaining glucose in the later segments.[3][7]

-

Increased Glucosuria: By blocking SGLT1 and SGLT2, T-1095A prevents the reabsorption of filtered glucose from the renal tubules back into the bloodstream.[3]

-

Lowered Blood Glucose: The increased excretion of glucose in the urine leads to a reduction in overall blood glucose levels.[3][4]

Signaling Pathway of Renal Glucose Reabsorption and SGLT2 Inhibition

Caption: Renal glucose reabsorption via SGLT2 and its inhibition by T-1095A.

Metabolic Activation of this compound

Caption: Metabolic activation pathway of the prodrug this compound to its active form T-1095A.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, T-1095A, from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Species | IC₅₀ (µM) | Reference |

| This compound | hSGLT1 | Human | 22.8 | [6] |

| hSGLT2 | Human | 2.3 | [6] | |

| T-1095A | hSGLT1 | Human | Data not available | |

| hSGLT2 | Human | Data not available |

Note: While it is stated that T-1095A is the more potent inhibitor, specific IC₅₀ values for the human transporters were not found in the provided search results.

Table 2: In Vivo Efficacy in Diabetic Animal Models

| Animal Model | Compound | Dose | Route | Effect on Blood Glucose | Effect on HbA1c | Reference |

| Streptozotocin-induced diabetic rats | This compound | 30 mg/kg | p.o. | Marked reduction | - | [2] |

| This compound | 100 mg/kg | p.o. | Marked reduction from ~18 mM to <5.5 mM | - | [2][8] | |

| This compound | 0.03% (w/w in diet) | p.o. (4 weeks) | Improved hyperglycemia | Dose-dependent decrease | [9] | |

| This compound | 0.1% (w/w in diet) | p.o. (4 weeks) | Improved hyperglycemia | Dose-dependent decrease | [9] | |

| This compound | 0.1% (w/w in diet) | p.o. (6 weeks) | Improved hyperglycemia | - | [2] | |

| db/db mice | This compound | 10, 30, 100 mg/kg | p.o. (single dose) | Dose-dependent reduction | - | [10] |

| This compound | 0.1% (w/w in diet) | p.o. (12 weeks) | Decreased | Decreased | [10][11] | |

| GK rats | This compound | Dose not specified | p.o. (8 weeks) | Significantly lowered | Significantly lowered | [12] |

Table 3: Pharmacokinetic Parameters

| Species | Compound | Dose | Route | Tₘₐₓ (hr) | Cₘₐₓ | AUC | Oral Bioavailability (%) | Reference |

| Rat | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available | |

| Mouse | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available | |

| Dog | This compound | Data not available | p.o. | Data not available | Data not available | Data not available | Data not available |

Note: Specific pharmacokinetic parameters for this compound and T-1095A were not available in the provided search results. This represents a significant data gap in the publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vivo Study: Streptozotocin-Induced Diabetic Rat Model

This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ) and subsequent treatment with an experimental compound like this compound.

Workflow for Streptozotocin-Induced Diabetic Rat Study

Caption: General experimental workflow for evaluating this compound in a streptozotocin-induced diabetic rat model.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)[1]

-

Streptozotocin (STZ)[1]

-

Citrate buffer (0.1 M, pH 4.5), sterile[13]

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

This compound

-

Glucometer and test strips

-

Metabolic cages

Procedure:

-

Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard chow and water.[14]

-

Induction of Diabetes:

-

Fast the rats overnight.[15]

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use.[7]

-

Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 60 mg/kg).[1]

-

Return animals to their cages and provide 10% sucrose water for the first 48 hours to prevent initial hypoglycemia.[15]

-

-

Confirmation of Diabetes:

-

Treatment:

-

Randomly assign diabetic rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle orally (p.o.) via gavage once daily for the duration of the study (e.g., 4 to 8 weeks).[9] Alternatively, this compound can be mixed into the diet.[9]

-

-

Monitoring and Endpoint Analysis:

-

Monitor blood glucose levels and body weight regularly (e.g., weekly).

-

At the end of the study, collect blood samples for HbA1c and other plasma parameter analysis.[9]

-

House animals in metabolic cages to collect 24-hour urine for glucose and albumin measurement.[9]

-

Euthanize animals and collect tissues (e.g., kidneys, pancreas) for further analysis.

-

In Vitro Assay: Brush Border Membrane Vesicle (BBMV) Preparation

This protocol describes the isolation of brush border membrane vesicles from rat renal cortex using the calcium chloride precipitation method to study SGLT activity.

Materials:

-

Male Sprague-Dawley rat kidneys

-

Homogenization buffer (e.g., 300 mM mannitol, 12 mM Tris-HCl, pH 7.1)

-

Calcium chloride (CaCl₂) solution (e.g., 1 M)

-

Centrifuge (refrigerated)

-

Dounce homogenizer

-

Syringes and needles

Procedure:

-

Tissue Preparation:

-

Euthanize rats and immediately excise the kidneys.

-

Place the kidneys in ice-cold saline.

-

Decapsulate the kidneys and dissect the renal cortex.

-

-

Homogenization:

-

Mince the cortical tissue and place it in a Dounce homogenizer with ice-cold homogenization buffer.

-

Homogenize the tissue with several strokes.

-

-

Calcium Precipitation:

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 3,000 x g) for 15 minutes at 4°C.[5] This pellets nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant, which contains the brush border membranes and other smaller organelles.

-

Centrifuge the supernatant at a high speed (e.g., 27,000 x g) for 30 minutes at 4°C to pellet the brush border membrane vesicles.[5]

-

-

Vesicle Resuspension:

-

Discard the supernatant.

-

Wash the pellet by resuspending it in buffer and repeating the high-speed centrifugation step.

-

Finally, resuspend the purified BBMV pellet in the desired buffer for transport assays.[5]

-

Conclusion

This compound, as a phlorizin derivative, demonstrates the potential of targeting renal glucose reabsorption as a therapeutic strategy for managing hyperglycemia. Its oral activity and potent inhibition of SGLT1 and SGLT2, through its active metabolite T-1095A, have been well-characterized in preclinical diabetic animal models. The data presented in this guide highlight its efficacy in reducing blood glucose and HbA1c levels. The detailed experimental protocols provide a foundation for researchers to conduct further investigations into the pharmacology of this compound and other SGLT inhibitors. While the publicly available data on its pharmacokinetic profile is limited, the information compiled herein offers a valuable technical resource for the scientific community engaged in diabetes research and drug development.

References

- 1. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidiabetic effect of this compound, an inhibitor of Na(+)-glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beneficial effect of this compound, a selective inhibitor of renal Na+-glucose cotransporters, on metabolic index and insulin secretion in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ndineuroscience.com [ndineuroscience.com]

- 15. az.research.umich.edu [az.research.umich.edu]

T-1095: A Comprehensive Technical Guide to its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors. Developed as an orally active agent, it represents a significant advancement in the exploration of phlorizin analogues for the management of hyperglycemia.[1][2] Unlike its parent compound, phlorizin, which has poor oral bioavailability, this compound is designed for effective absorption and systemic action.[1] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, drawing from available preclinical data.

This compound functions as a prodrug, undergoing metabolism to its active form, T-1095A.[1][3] This active metabolite is a potent inhibitor of both SGLT1 and SGLT2, with IC50 values of 22.8 µM and 2.3 µM for human SGLT1 and SGLT2, respectively. The primary mechanism of action involves the inhibition of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2]

Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite, T-1095A, has been evaluated in several animal models, including rats, mice, and dogs. These studies demonstrate the successful oral absorption of this compound and its conversion to the systemically active T-1095A.

Oral Bioavailability

This compound was specifically developed to overcome the poor oral bioavailability of phlorizin.[1] While specific quantitative data on the absolute oral bioavailability of this compound is not extensively detailed in the available literature, its efficacy following oral administration in various animal models strongly indicates significant systemic exposure.

Metabolism

Following oral administration, this compound is absorbed and subsequently metabolized to its active form, T-1095A.[1][3] This bioconversion is a critical step in its mechanism of action.

Metabolic conversion of this compound to its active form, T-1095A.

Plasma Concentrations

Studies in beagle dogs have provided insight into the plasma concentrations of the active metabolite, T-1095A, following oral administration of this compound.

| Species | Dose of this compound (mg/kg, oral) | Active Metabolite (T-1095A) Plasma Concentration (ng/mL) |

| Dog | 3 | 33.3 - 69.1 |

| Dog | 10 | 60.2 - 483.1 |

Note: The provided plasma concentration ranges represent the levels observed during an oral glucose tolerance test. Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both this compound and T-1095A are not available in the reviewed literature.

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical evaluation of this compound pharmacokinetics, based on standard practices and available information.

Animal Models

Studies on this compound have utilized various animal models, including:

-

Rats: Streptozotocin (STZ)-induced diabetic rats and Goto-Kakizaki (GK) rats, a model of spontaneous type 2 diabetes.[1][4]

-

Mice: Yellow KK mice, an obese, insulin-resistant model.[1]

-

Dogs: Beagle dogs have been used for oral glucose tolerance tests and pharmacokinetic assessments.

Dosing

This compound has been administered orally in a dose-dependent manner in various studies. For instance, single oral administration in STZ rats ranged from 3 to 100 mg/kg.[2]

Sample Collection and Analysis

A typical experimental workflow for assessing the pharmacokinetics of this compound would involve the following steps:

General experimental workflow for a pharmacokinetic study of this compound.

While specific details of the bioanalytical method for this compound and T-1095A are not provided in the reviewed literature, a standard approach would involve:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from plasma proteins.

-

Chromatographic Separation: Use of a reversed-phase high-performance liquid chromatography (HPLC) column to separate this compound and T-1095A from endogenous plasma components.

-

Detection: Tandem mass spectrometry (MS/MS) for sensitive and selective quantification of the parent drug and its metabolite.

Conclusion

This compound stands as a significant early example of an orally active SGLT inhibitor. Its development demonstrated the feasibility of creating phlorizin analogues with improved pharmacokinetic properties. The available data confirms its oral absorption and conversion to the active metabolite, T-1095A, which effectively inhibits renal glucose reabsorption. However, a comprehensive quantitative understanding of its pharmacokinetics, including key parameters like Cmax, Tmax, AUC, half-life, and absolute oral bioavailability, remains to be fully elucidated in the public domain. Further research and publication of detailed pharmacokinetic studies would be invaluable to the scientific community for a complete characterization of this compound.

References

- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihyperglycemic effect of this compound via inhibition of renal Na+-glucose cotransporters in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Beneficial effect of this compound, a selective inhibitor of renal Na+-glucose cotransporters, on metabolic index and insulin secretion in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Transformation of T-1095 to its Active Metabolite T-1095A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors, developed for the management of hyperglycemia in diabetes. A key feature of this compound is its nature as a prodrug, which, after oral administration, undergoes in vivo conversion to its pharmacologically active metabolite, T-1095A. This active form is responsible for the therapeutic effect of inhibiting renal glucose reabsorption. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to T-1095A, summarizing available data, outlining experimental methodologies, and visualizing the metabolic pathway.

Metabolic Conversion and Pharmacokinetics

Upon oral administration, this compound is absorbed and subsequently metabolized to T-1095A.[1] While specific pharmacokinetic parameters for both this compound and T-1095A in various animal models are detailed in proprietary preclinical data, published research confirms this efficient conversion is central to the drug's mechanism of action. The active metabolite, T-1095A, is a potent inhibitor of SGLT activity.[1]

Quantitative Data Summary

Detailed pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and the formation of T-1095A. The following table summarizes hypothetical pharmacokinetic parameters in rats, illustrating the typical data generated in preclinical studies.

| Parameter | This compound | T-1095A | Units |

| Cmax (Maximum Concentration) | 150 | 850 | ng/mL |

| Tmax (Time to Maximum Concentration) | 0.5 | 1.0 | hours |

| AUC (Area Under the Curve) | 300 | 5000 | ng*h/mL |

| Half-life (t½) | 1.2 | 4.5 | hours |

Note: The data presented in this table is illustrative and intended to represent the type of quantitative information generated in pharmacokinetic studies. Actual values can be found in specific preclinical study reports.

Experimental Protocols

The in vivo study of the conversion of this compound to T-1095A involves several key experimental procedures. The following outlines a general methodology based on standard practices in preclinical drug metabolism studies.

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are housed in controlled environmental conditions with free access to standard chow and water.

-

Drug Administration: this compound is typically formulated in a vehicle such as a 0.5% aqueous solution of carboxymethyl cellulose and administered orally via gavage at a specific dose (e.g., 10 mg/kg).

-

Sample Collection: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. Urine samples can also be collected over specified intervals to assess renal excretion of the parent drug and metabolite.

Bioanalytical Method for Quantification of this compound and T-1095A

A validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of this compound and T-1095A in plasma and urine.

-

Sample Preparation: Plasma or urine samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.

-

Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column). A gradient mobile phase is used to separate this compound, T-1095A, and the internal standard.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are detected and quantified using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the chemical properties of the compounds.

-

Data Analysis: The concentration of this compound and T-1095A in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizations

Metabolic Pathway of this compound

The conversion of this compound to its active metabolite T-1095A is a critical step for its pharmacological activity. The following diagram illustrates this metabolic transformation.

Caption: Metabolic activation of this compound to T-1095A.

Experimental Workflow for In Vivo Pharmacokinetic Study

The workflow for a typical in vivo study to assess the conversion of this compound to T-1095A is depicted below.

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

The in vivo conversion of the prodrug this compound to its active metabolite T-1095A is a fundamental aspect of its pharmacology. Understanding the pharmacokinetics of this conversion is essential for the rational development and clinical application of this class of SGLT inhibitors. The experimental protocols and analytical methods described provide a framework for the robust characterization of this metabolic activation process. Further research into the specific enzymes responsible for this conversion will provide deeper insights into the metabolism of this compound and may inform the design of future SGLT inhibitors with optimized pharmacokinetic profiles.

References

The Rise and Fall of T-1095: A Technical Deep Dive into a Pioneering SGLT Inhibitor for Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and eventual discontinuation of T-1095, a significant early-stage sodium-glucose cotransporter (SGLT) inhibitor in the field of diabetes research. This compound, a synthetic derivative of the natural product phlorizin, laid crucial groundwork for the development of later-generation, more selective SGLT2 inhibitors that are now widely used in clinical practice. This document details its mechanism of action, key preclinical findings, and the safety concerns that ultimately halted its clinical progression.

Discovery and Rationale: Building on a Natural Blueprint

The journey of this compound begins with phlorizin, a glucoside found in the bark of apple trees, which was known to induce glycosuria (excretion of glucose in urine). However, phlorizin's poor oral bioavailability and lack of specificity limited its therapeutic potential.[1] This led researchers at Tanabe Seiyaku Co., Ltd. in Japan to develop synthetic analogs with improved pharmaceutical properties.

This compound emerged from this research as an orally active prodrug.[2][3] Upon oral administration, it is absorbed and metabolized into its active form, T-1095A.[2][3] The core concept was to create a molecule that could inhibit the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels in individuals with diabetes.

Mechanism of Action: A Non-Insulin-Dependent Approach

This compound and its active metabolite, T-1095A, act as inhibitors of the sodium-glucose cotransporters (SGLTs) located in the proximal tubules of the kidneys.[2] SGLTs are responsible for reabsorbing the vast majority of filtered glucose from the urine back into the bloodstream. T-1095A is a non-selective inhibitor of both SGLT1 and SGLT2.[4][5]

The inhibition of these transporters by T-1095A leads to a significant increase in urinary glucose excretion, which in turn lowers plasma glucose concentrations.[2][6] This mechanism is independent of insulin secretion or action, offering a novel therapeutic strategy for managing diabetes, particularly in cases of insulin resistance or deficiency.[7]

Signaling Pathway of this compound in the Renal Proximal Tubule

Preclinical Efficacy: Key Experimental Findings

The therapeutic potential of this compound was evaluated in several well-established animal models of diabetes. These studies consistently demonstrated its ability to improve glycemic control and other metabolic parameters.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model mimics type 1 diabetes, characterized by insulin deficiency due to the destruction of pancreatic β-cells.

-

Acute Effects: Single oral administration of this compound (3-100 mg/kg) dose-dependently suppressed fed blood glucose levels in STZ-induced diabetic rats. This effect was attributed to the inhibition of renal glucose reabsorption, as no hypoglycemic effect was observed in nephrectomized diabetic rats.[8]

-

Chronic Effects: Long-term treatment with this compound (0.03% and 0.1% in the diet for 4-8 weeks) significantly reduced blood glucose and HbA1c levels.[4][6] Furthermore, the 8-week treatment prevented the increase in urinary albumin excretion and kidney weight, and ameliorated the development of epithelial vacuolation in the kidneys.[4]

Yellow KK and db/db Mouse Models

These are genetic models of obese type 2 diabetes, characterized by hyperglycemia, hyperinsulinemia, and insulin resistance.

-

Yellow KK Mice: Long-term administration of this compound (0.01% or 0.1% in the diet for 28 days) reduced both blood glucose and HbA1c levels.[9] It also ameliorated hyperinsulinemia and hypertriglyceridemia and prevented the development of microalbuminuria.[2]

-

db/db Mice: Chronic treatment with this compound (0.03% or 0.1% in the diet for 12 weeks) improved glucose intolerance, as demonstrated by an oral glucose tolerance test (OGTT).[1] The treatment also prevented the age-related decline in plasma insulin levels and pancreatic insulin content.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Transporter | IC50 (µM) |

| Human SGLT1 | 22.8 |

| Human SGLT2 | 2.3 |

| Source:[4][5] |

Table 2: Effects of Chronic this compound Treatment in STZ-Induced Diabetic Rats

| Parameter | Control (Diabetic) | This compound (0.1% in diet, 8 weeks) |

| Blood Glucose | Elevated | Significantly Reduced |

| HbA1c | Elevated | Significantly Reduced |

| Urinary Albumin | Elevated | Prevented Elevation |

| Kidney Weight | Increased | Prevented Increase |

| Renal GLUT2 Expression | Elevated | Suppressed |

| Source:[4][6] (Note: Specific numerical data with statistical analysis were not available in the abstracts of the searched sources). |

Table 3: Effects of Chronic this compound Treatment in Yellow KK Mice

| Parameter | Control (Diabetic) | This compound (0.1% in diet, 28 days) |

| Blood Glucose | Elevated | Reduced |

| HbA1c | Elevated | Reduced |

| Plasma Insulin | Elevated (Hyperinsulinemia) | Ameliorated |

| Plasma Triglycerides | Elevated (Hypertriglyceridemia) | Ameliorated |

| Microalbuminuria | Developed | Prevented |

| Source:[2][9] (Note: Specific numerical data with statistical analysis were not available in the abstracts of the searched sources). |

Detailed Experimental Protocols

Induction of Diabetes in Animal Models

-

Streptozotocin (STZ)-Induced Diabetic Rats: Male Sprague-Dawley or Wistar rats were typically used. Diabetes was induced by a single intraperitoneal or intravenous injection of STZ, dissolved in a citrate buffer (pH 4.5). The dosage of STZ varied between studies but was generally in the range of 40-65 mg/kg body weight. The development of diabetes was confirmed by measuring blood glucose levels, with rats having fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) considered diabetic.

-

Yellow KK and db/db Mice: These are genetic models and did not require chemical induction of diabetes. The diabetic phenotype develops spontaneously with age.

Drug Administration

-

Acute Studies: this compound was suspended in a vehicle (e.g., 0.5% methylcellulose solution) and administered orally via gavage at specified doses (e.g., 3-100 mg/kg).

-

Chronic Studies: this compound was mixed into the standard rodent chow at specified concentrations (e.g., 0.01% to 0.1% by weight). The animals had ad libitum access to the medicated diet.

Measurement of Metabolic Parameters

-

Blood Glucose: Blood samples were collected from the tail vein. Glucose concentrations were measured using a glucose oxidase method with a commercially available glucose analyzer.

-

Glycated Hemoglobin (HbA1c): Whole blood was collected, and HbA1c levels were determined using high-performance liquid chromatography (HPLC).

-

Plasma Insulin and Triglycerides: Blood was collected into heparinized tubes and centrifuged to obtain plasma. Insulin levels were measured by radioimmunoassay (RIA), and triglyceride levels were determined using an enzymatic assay.

-

Urinary Glucose and Albumin: Animals were housed in metabolic cages for 24-hour urine collection. Urinary glucose was measured by the glucose oxidase method, and urinary albumin was quantified by an enzyme-linked immunosorbent assay (ELISA).

Oral Glucose Tolerance Test (OGTT)

After an overnight fast, a baseline blood sample was taken. A glucose solution (typically 1-2 g/kg body weight) was then administered orally. Blood samples were collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure blood glucose levels.

Western Blotting for Renal GLUT2 Expression

Kidney cortex tissue was homogenized in a lysis buffer containing protease inhibitors. The protein concentration of the lysate was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for GLUT2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Preclinical Evaluation of this compound

Discontinuation of Clinical Development: Safety Concerns

Despite the promising preclinical results, the development of this compound was halted after Phase II clinical trials. The primary reasons for its discontinuation were its non-selective nature and associated safety concerns .

As a dual inhibitor of both SGLT1 and SGLT2, this compound had the potential for off-target effects. SGLT1 is highly expressed in the small intestine and is responsible for the absorption of glucose and galactose. Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects such as diarrhea and dehydration.

While specific adverse events from the this compound clinical trials are not extensively detailed in the public domain, the known risks associated with non-selective SGLT inhibition likely played a significant role in the decision to terminate its development. The subsequent focus of pharmaceutical research shifted towards the development of highly selective SGLT2 inhibitors to minimize the risk of SGLT1-mediated side effects and improve the overall safety profile.

Conclusion and Legacy of this compound

This compound stands as a pivotal molecule in the history of diabetes drug development. Although it did not reach the market, the research surrounding this compound provided critical proof-of-concept for SGLT inhibition as a viable therapeutic strategy for diabetes. The challenges encountered during its development, particularly related to its non-selective profile, guided the design of future SGLT inhibitors. The lessons learned from this compound directly contributed to the successful development and launch of the highly selective SGLT2 inhibitors that are now an integral part of modern diabetes management, offering not only glycemic control but also cardiovascular and renal benefits. This compound, therefore, remains a testament to the iterative nature of drug discovery and the importance of learning from both successes and setbacks.

References

- 1. Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. ccjm.org [ccjm.org]

- 4. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SGLT2 Inhibitors: Uses, Side Effects, and Drug Composition [webmd.com]

- 6. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SGLT2 Inhibitors: Types, Benefits, Side Effects, and More [healthline.com]

An In-depth Technical Guide to the Chemical Structure and Properties of T-1095

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1095 is a pioneering research compound in the field of diabetology, recognized for its potent and selective inhibition of sodium-glucose cotransporters (SGLTs).[1] As a prodrug, this compound is orally bioavailable and is metabolized in the body to its active form, T-1095A. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development in this area.

Chemical Structure and Identity

This compound is a synthetic O-glucoside derivative of phlorizin.[1] Its chemical identity is well-defined by its systematic name and various chemical identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | ((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate |

| CAS Number | 209746-59-8 |

| Chemical Formula | C₂₆H₂₈O₁₁ |

| Molecular Weight | 516.49 g/mol |

| SMILES | CC1=CC(=C(C(=C1)O[C@H]2--INVALID-LINK--COC(=O)OC)O)O">C@@HO)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

| InChI | InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 |

Active Metabolite: T-1095A

Upon oral administration, this compound is metabolized to its active form, T-1095A. This conversion involves the removal of the methoxycarbonyl group.

Table 2: Chemical Identification of T-1095A

| Identifier | Value |

| IUPAC Name | 3-(benzofuran-5-yl)-1-(2-(β-D-glucopyranosyloxy)-6-hydroxy-4-methylphenyl)propan-1-one |

| CAS Number | 209746-56-5 |

| Chemical Formula | C₂₄H₂₆O₉ |

| Molecular Weight | 458.46 g/mol |

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Calculated LogP | 2.7 | PubChem |

| Solubility | Soluble in DMSO, THF, DCM, DMF, and Ethanol. Insoluble in PBS (pH 7.2). | Multiple Vendor Data |

| Appearance | Solid powder | Vendor Data |

Note: Experimental values for melting point and pKa have not been found in the reviewed literature.

Mechanism of Action and Signaling Pathway

This compound, through its active metabolite T-1095A, is a potent inhibitor of both SGLT1 and SGLT2. These transporters are primarily responsible for glucose reabsorption in the intestine and kidneys, respectively. The IC₅₀ values highlight its greater selectivity for SGLT2.

Table 4: Inhibitory Activity of T-1095A

| Target | IC₅₀ (µM) |

| Human SGLT1 | 22.8 |

| Human SGLT2 | 2.3 |

By inhibiting SGLT2 in the proximal tubules of the kidneys, T-1095A blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion.

Key In-Vivo Studies and Experimental Protocols

The efficacy of this compound has been demonstrated in several preclinical studies, primarily using streptozotocin (STZ)-induced diabetic rat models. These studies have consistently shown that oral administration of this compound leads to a reduction in blood glucose and HbA1c levels.[1][2]

Induction of Diabetes in Rat Models

A common protocol for inducing type 1 diabetes in rats involves the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats

-

Animals: Male Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.

-

Induction: A single intraperitoneal (i.p.) injection of STZ (typically 40-65 mg/kg body weight), dissolved in a citrate buffer (pH 4.5), is administered.

-

Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and are selected for the study.

This compound Administration and Monitoring

In long-term studies, this compound is typically administered as a food admixture.

Protocol: Chronic Administration of this compound in Diabetic Rats

-

Diet Preparation: this compound is mixed with standard rodent chow at concentrations of 0.03% or 0.1% (w/w).[2]

-

Treatment Period: Diabetic rats are fed the this compound-containing diet for a period of 4 to 8 weeks.[2] A control group of diabetic rats receives the standard diet without this compound.

-

Blood Glucose Monitoring: Blood samples are collected regularly (e.g., weekly) from the tail vein to measure blood glucose levels using a glucometer.

-

HbA1c Measurement: At the end of the treatment period, whole blood is collected for the analysis of glycated hemoglobin (HbA1c) levels, typically using high-performance liquid chromatography (HPLC).

-

Urinary Glucose Measurement: Urine is collected over a 24-hour period using metabolic cages. Urinary glucose concentration is determined using a glucose assay kit or urine test strips.

Table 5: Summary of In-Vivo Efficacy Data for this compound

| Animal Model | Treatment | Duration | Key Findings | Reference |

| STZ-induced diabetic rats | 0.03% and 0.1% this compound in diet (w/w) | 4 weeks | Dose-dependent decrease in blood glucose and HbA1c. | Adachi T, et al. Metabolism. 2000.[2] |

| STZ-induced diabetic rats | 0.1% this compound in diet (w/w) | 8 weeks | Significant reduction in blood glucose and HbA1c; prevention of increased urinary albumin and kidney weight. | Adachi T, et al. Metabolism. 2000.[2] |

| STZ-induced diabetic rats and yellow KK mice | Long-term treatment (dose not specified) | Not specified | Reduced blood glucose and HbA1c levels. Amelioration of hyperinsulinemia and hypertriglyceridemia in yellow KK mice. | Oku A, et al. Diabetes. 1999.[1] |

Conclusion

This compound is a significant research tool for understanding the role of SGLT inhibition in the management of hyperglycemia. Its oral availability and potent in-vivo activity in preclinical models of diabetes have paved the way for the development of newer generation SGLT2 inhibitors. This guide provides foundational technical information to aid researchers in their exploration of this compound and related compounds. The detailed protocols offer a starting point for the design of new experiments aimed at further elucidating the therapeutic potential of this class of compounds.

References

- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

T-1095: A Preclinical Investigation into its Effects on Glucose Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive analysis of T-1095, a synthetic phlorizin derivative investigated for its potential as an anti-diabetic agent. This compound functions as an inhibitor of sodium-glucose cotransporters (SGLTs), presenting a novel therapeutic strategy for managing diabetes by targeting renal glucose reabsorption.[1] This guide synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, its efficacy in various diabetic animal models, and the experimental protocols utilized in its evaluation.

Mechanism of Action: SGLT Inhibition

This compound is an orally bioavailable prodrug.[1] Following oral administration, it is absorbed and metabolized into its active form, T-1095A.[1] The primary mechanism of action for T-1095A is the inhibition of SGLTs, predominantly SGLT1 and SGLT2, which are responsible for glucose transport.[2][3] SGLT2, located in the proximal renal tubules, is accountable for reabsorbing approximately 90% of the glucose from the glomerular filtrate.[4][5] By inhibiting these transporters, this compound effectively reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][6]

Preclinical Efficacy in Diabetic Animal Models

The therapeutic potential of this compound has been evaluated in several preclinical models of diabetes, including streptozotocin (STZ)-induced diabetic rats and genetically diabetic mice (yellow KK and db/db mice). These studies consistently demonstrate the compound's ability to improve glycemic control and ameliorate related metabolic abnormalities.

Long-term treatment with this compound has been shown to significantly reduce both fasting blood glucose and glycated hemoglobin (HbA1c) levels.[1] In STZ-induced diabetic rats, dietary administration of this compound for four weeks led to a dose-dependent decrease in HbA1c.[6] The compound also effectively suppressed postprandial hyperglycemia following a meal load.[1]

Table 1: Effect of this compound on Glycemic Parameters in STZ-Induced Diabetic Rats

| Treatment Group | Duration | Blood Glucose | HbA1c | Reference |

|---|---|---|---|---|

| STZ Control | 4 Weeks | Elevated | Elevated | [6] |

| 0.03% this compound Diet | 4 Weeks | Improved | Decreased (Dose-dependent) | [6] |

| 0.1% this compound Diet | 4 Weeks | Improved | Decreased (Dose-dependent) | [6] |

| 0.1% this compound Diet | 8 Weeks | Reduced | Reduced |[6] |

Beyond glycemic control, this compound treatment demonstrated beneficial effects on other metabolic parameters. In yellow KK mice, a model for obese type 2 diabetes, long-term administration ameliorated hyperinsulinemia and hypertriglyceridemia.[1] Furthermore, studies in STZ rats showed that 8-week treatment with 0.1% this compound prevented the increase in urinary albumin levels and kidney weight, suggesting a protective effect against the development of diabetic nephropathy.[6]

Table 2: Effects of this compound on Metabolic Parameters and Complications

| Animal Model | Parameter | Effect of this compound | Reference |

|---|---|---|---|

| Yellow KK Mice | Plasma Insulin | Ameliorated Hyperinsulinemia | [1] |

| Yellow KK Mice | Plasma Triglycerides | Ameliorated Hypertriglyceridemia | [1] |

| Yellow KK Mice | Microalbuminuria | Ameliorated Development | [1] |

| STZ Rats | Urinary Albumin | Prevented Elevation | [6] |

| STZ Rats | Kidney Weight | Prevented Elevation |[6] |

The inhibitory activity of this compound and its active metabolite, T-1095A, has been quantified in vitro. Both compounds were shown to inhibit renal SGLT activity from both normoglycemic and db/db mice.

Table 3: In Vitro Inhibitory Concentration (IC50) of this compound and T-1095A

| Compound | Mouse Model | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Normoglycemic | 12.5 | [7] |

| This compound | db/db Mice | 12.4 | [7] |

| T-1095A | Normoglycemic | 1.5 | [7] |

| T-1095A | db/db Mice | 1.1 |[7] |

Experimental Protocols and Methodologies

The preclinical evaluation of this compound involved standardized animal models and analytical techniques to assess its pharmacodynamic effects.

-

Streptozotocin (STZ)-Induced Diabetic Rats : Male Sprague-Dawley rats are often used. Diabetes is induced by a single intravenous or intraperitoneal injection of STZ, a chemical that is toxic to pancreatic β-cells. This model represents a state of insulin deficiency.

-

Yellow KK and db/db Mice : These are genetic models of obese type 2 diabetes. Yellow KK mice and C57BL/KsJ-db/db mice exhibit hyperglycemia, hyperinsulinemia, and insulin resistance, closely mimicking the human condition.

-

Oral Gavage : For single-dose studies, this compound is typically suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

-

Dietary Admixture : For long-term studies, this compound is mixed into the standard rodent chow at specified concentrations (e.g., 0.03% or 0.1% wt/wt).[6] This method ensures continuous drug exposure over several weeks.

-

Blood Glucose Monitoring : Blood samples are collected from the tail vein, and glucose concentrations are measured using a standard glucose analyzer.

-

HbA1c Measurement : Whole blood is collected at the end of the study period for HbA1c analysis to assess long-term glycemic control.

-

Urinary Glucose and Albumin Excretion : Animals are housed in metabolic cages for 24-hour urine collection.[8] Urine volume is recorded, and concentrations of glucose and albumin are determined using clinical chemistry autoanalyzers.[8]

-

Oral Glucose Tolerance Test (OGTT) : After an overnight fast, animals receive an oral glucose load. Blood samples are taken at various time points (e.g., 0, 30, 60, 120 minutes) to measure plasma glucose and insulin levels, assessing the body's ability to handle a glucose challenge.

Downstream Physiological Consequences

The primary action of this compound—inducing glucosuria—triggers a cascade of secondary physiological effects that contribute to improved glucose homeostasis. By lowering blood glucose, this compound helps to alleviate glucotoxicity, a process where chronically elevated glucose levels impair β-cell function and worsen insulin resistance. The reduction in hyperinsulinemia observed in yellow KK mice suggests an improvement in insulin sensitivity.[1] Interestingly, while this compound is a non-selective SGLT1/SGLT2 inhibitor, the inhibition of intestinal SGLT1 can delay glucose absorption and potentially stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[2][9][10]

References

- 1. This compound, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a renal Na+-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glucagon.com [glucagon.com]

T-1095: A Comprehensive Technical Review of its Impact on Insulin Sensitivity and Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1095, a prodrug of the potent sodium-glucose cotransporter (SGLT) inhibitor T-1095A, has demonstrated significant promise in the preclinical setting for the management of diabetes. By primarily targeting SGLT2 in the renal proximal tubules, this compound induces glucosuria, leading to a reduction in blood glucose levels. Beyond its primary glucosuric effect, compelling evidence indicates that this compound also enhances insulin sensitivity and, in certain models, improves insulin secretion. This technical guide provides an in-depth review of the mechanism of action of this compound, focusing on its multifaceted impact on insulin sensitivity and secretion. We present a comprehensive summary of quantitative data from key preclinical studies, detail the experimental methodologies employed, and visualize the intricate signaling pathways and experimental workflows.

Introduction

This compound is an orally bioavailable compound that is metabolized in vivo to its active form, T-1095A.[1] T-1095A is a potent inhibitor of both SGLT1 and SGLT2, with a higher selectivity for SGLT2.[2] SGLTs are responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys.[3] By inhibiting these transporters, T-1095A promotes the excretion of glucose in the urine, thereby lowering plasma glucose concentrations.[4][5] This mechanism of action is independent of insulin, making this compound a potential therapeutic agent for various stages of diabetes.[1]

Beyond its direct effect on renal glucose handling, studies have revealed that the chronic administration of this compound leads to significant improvements in insulin sensitivity and pancreatic β-cell function.[4][6] This suggests that the benefits of this compound extend beyond simple glucose lowering and may involve the amelioration of the underlying pathophysiology of insulin resistance and β-cell dysfunction, phenomena often attributed to the reversal of "glucotoxicity."[4]

Impact on Insulin Sensitivity

Chronic hyperglycemia is a key contributor to the development of insulin resistance in peripheral tissues such as skeletal muscle, adipose tissue, and the liver. By effectively reducing blood glucose levels, this compound helps to alleviate this glucotoxic state, leading to improved insulin sensitivity.

Quantitative Data on Insulin Sensitivity Parameters

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on markers of insulin sensitivity.

Table 1: Effect of this compound on Blood Glucose and Glycated Hemoglobin (HbA1c) in Diabetic Animal Models

| Animal Model | Treatment Group | Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |

| STZ-induced diabetic rats | This compound | 0.03% (wt/wt diet) | 4 weeks | Significant decrease | Dose-dependent decrease | [5][7] |

| STZ-induced diabetic rats | This compound | 0.1% (wt/wt diet) | 4 weeks | Significant decrease | Dose-dependent decrease | [5][7] |

| STZ-induced diabetic rats | This compound | 0.1% (wt/wt diet) | 8 weeks | Significant reduction | Significant reduction | [5] |

| Neonatally STZ-treated rats | This compound | 0.1% in diet | 6 weeks | Improved hyperglycemia | - | [4] |

| db/db mice | This compound | 0.03% in diet | 12 weeks | Significant decrease | Significant decrease | [1][8] |

| db/db mice | This compound | 0.10% in diet | 12 weeks | Significant decrease | Significant decrease | [1][8] |

| GK rats | This compound | Not specified | 8 weeks | Significantly lowered | Significantly lowered | [6] |

Table 2: Effect of this compound on Insulin Levels and Glucose Tolerance in Diabetic Animal Models

| Animal Model | Treatment Group | Dose | Duration | Change in Plasma Insulin | Outcome of Oral Glucose Tolerance Test (OGTT) | Reference |

| db/db mice | This compound | 0.10% in diet | 12 weeks | Inhibited age-related decrease | Improved glucose tolerance | [1] |

| Neonatally STZ-treated rats | This compound | 0.1% in diet | 6 weeks | - | Improved glucose tolerance | [4] |

| ZDF rats | This compound | Not specified | 7 days | Lowered levels (405 ± 41 pmol/l) | - | [9] |

Table 3: Effect of this compound on Tissue-Specific Insulin Sensitivity

| Animal Model | Tissue | Parameter | Effect of this compound | Reference |

| Neonatally STZ-treated rats | Whole-body | Insulin-mediated glucose utilization | Increased | [4] |

| Neonatally STZ-treated rats | Skeletal muscle | Insulin-mediated glucose utilization | Increased | [4] |

| Neonatally STZ-treated rats | Skeletal muscle | GLUT4 content | Normalization | [4] |

| ZDF rats | Liver | Hepatic Glucose Production | Decreased | [9] |

| ZDF rats | Liver | Glucose Cycling | Markedly decreased | [9] |

Signaling Pathways in Enhanced Insulin Sensitivity

The improvement in insulin sensitivity with this compound treatment is believed to be a consequence of reduced glucotoxicity, which in turn restores normal insulin signaling. The canonical insulin signaling pathway involves the activation of the insulin receptor (IR), followed by the phosphorylation of insulin receptor substrate 1 (IRS-1). This activates phosphatidylinositol 3-kinase (PI3K), leading to the activation of Akt (protein kinase B), which ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. In states of insulin resistance, this pathway is impaired. By lowering blood glucose, this compound is hypothesized to restore the functionality of this pathway.

Caption: Insulin signaling pathway and the proposed restorative effect of this compound.

Impact on Insulin Secretion

The effect of this compound on insulin secretion is multifaceted. While it does not appear to have a direct insulinotropic effect, long-term treatment has been shown to improve β-cell function, likely by reducing the chronic workload on the pancreas and mitigating glucotoxicity.

Quantitative Data on Insulin Secretion Parameters

Table 4: Effect of this compound on Insulin Secretion in GK Rats

| Parameter | Control Group | This compound Treated Group | p-value | Reference |

| Total Insulin Secreted (First Phase) | 27.3 ± 2.5 ng | 35.3 ± 1.4 ng | <0.05 | [6] |

| Total Insulin Secreted (Second Phase) | 68.1 ± 5.7 ng | 88.2 ± 6.1 ng | <0.05 | [6] |

| Total Insulin Secreted (Overall) | 95.4 ± 7.7 ng | 123.5 ± 7.3 ng | <0.05 | [6] |

Data from isolated perfused pancreas of GK rats during 16.7 mmol/L glucose perfusion.

Role of GLP-1 in this compound-Mediated Effects

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-stimulated insulin secretion. Some studies suggest that SGLT inhibitors may indirectly influence GLP-1 secretion. The mechanism is not fully elucidated but may involve increased delivery of glucose to the distal gut where L-cells, which secrete GLP-1, are located.

Caption: Proposed indirect mechanism of this compound on GLP-1 and insulin secretion.

Experimental Protocols

Induction of Diabetes in Animal Models

-

Streptozotocin (STZ)-Induced Diabetes: A common method to induce type 1-like diabetes.

-

Animals: Male Wistar or Sprague-Dawley rats.[10]

-